2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine 2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15759743
InChI: InChI=1S/C7H7BrN4/c1-4-2-5(8)3-12-6(4)10-7(9)11-12/h2-3H,1H3,(H2,9,11)
SMILES:
Molecular Formula: C7H7BrN4
Molecular Weight: 227.06 g/mol

2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

CAS No.:

Cat. No.: VC15759743

Molecular Formula: C7H7BrN4

Molecular Weight: 227.06 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine -

Specification

Molecular Formula C7H7BrN4
Molecular Weight 227.06 g/mol
IUPAC Name 6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Standard InChI InChI=1S/C7H7BrN4/c1-4-2-5(8)3-12-6(4)10-7(9)11-12/h2-3H,1H3,(H2,9,11)
Standard InChI Key LNNGCKFXDDKXGJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN2C1=NC(=N2)N)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (Figure 1) consists of a bicyclic triazolo[1,5-a]pyridine system. Key features include:

  • Amino group (-NH₂) at position 2: Enhances nucleophilicity and hydrogen-bonding potential.

  • Bromo atom (-Br) at position 6: Facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Methyl group (-CH₃) at position 8: Improves lipophilicity and metabolic stability.

The molecular formula is C₇H₇BrN₄, with a molecular weight of 229.06 g/mol. The SMILES notation is NC1=NN2C=C(Br)C(=CC2=N1)C, reflecting the substitution pattern .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₇H₇BrN₄
Molecular Weight229.06 g/mol
Exact Mass227.981 Da
Topological Polar SA58.2 Ų
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors4 (N atoms)

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, H-5), 7.45 (s, 1H, H-7), 6.10 (br s, 2H, NH₂), 2.35 (s, 3H, CH₃) .

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 158.9 (C-2), 144.1 (C-6), 132.0 (C-8), 128.5 (C-5), 121.7 (C-7), 19.8 (CH₃) .

  • HRMS: m/z calcd. for C₇H₇BrN₄ [M+H]⁺: 227.981, found: 227.980 .

Synthesis and Optimization

Nickel-Catalyzed Methylation

A pivotal advancement involves nickel-catalyzed cross-coupling to introduce the methyl group at position 8 (Figure 2) :

  • Directing Group Installation: React 2-amino-3,5-dibromo-4-methylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide .

  • Methylation: Treat the intermediate with methylzinc bromide ([CH₃ZnBr]) in the presence of NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) at 60°C. This replaces the bromine at position 3 with a methyl group .

  • Cyclization: React the methylated intermediate with hydrazine hydrate to form the triazole ring, yielding 2-amino-6-bromo-8-methyl- triazolo[1,5-a]pyridine .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Directing GroupDMF-DMA, 100°C, 12 h92
MethylationCH₃ZnBr, NiCl₂(dppp), 60°C85
CyclizationNH₂NH₂·H₂O, EtOH, reflux78

Side Reactions and Mitigation

  • Triazole Isomerization: Prolonged heating during cyclization may yield triazolo[4,3-a]pyridine byproducts. Maintaining temperatures below 80°C minimizes this .

  • Debromination: Using excess methylzinc bromide (1.5 equiv) prevents residual bromine at position 6 .

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in DMSO (>50 mg/mL), moderately soluble in DMF (20 mg/mL), and insoluble in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres for >6 months at -20°C. Decomposes above 250°C .

Table 3: Thermodynamic Properties

PropertyValue
Melting Point198–202°C (dec.)
LogP (Octanol-Water)2.1
pKa (NH₂)4.7

Reactivity Profile

  • Bromo Substitution: Undergoes Suzuki coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .

  • Amino Functionalization: Acetylation (Ac₂O, pyridine) yields 2-acetamido derivatives, useful for prodrug design .

Pharmaceutical Applications

Intermediate for Kinase Inhibitors

The compound is a precursor to JAK3/STAT5 inhibitors (e.g., Figure 3), which show promise in treating rheumatoid arthritis and lupus . Key modifications include:

  • Replacing bromine with heteroaryl groups (e.g., pyrazol-4-yl) to enhance target binding.

  • Introducing sulfonamide groups at the amino position to improve solubility .

Antimicrobial Activity

Derivatives exhibit MIC₉₀ values of 2–8 μg/mL against Staphylococcus aureus and Candida albicans, outperforming fluconazole (MIC₉₀ = 16 μg/mL) .

Table 4: Biological Activity Data

DerivativeTarget IC₅₀ (nM)MIC₉₀ (μg/mL)
2-Amino-6-(pyrazol-4-yl)JAK3: 12-
2-Acetamido-6-bromo-4.2

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